molecular formula C7H6N2O2 B14848672 2-Methylpyrimidine-4,6-dicarbaldehyde CAS No. 944901-91-1

2-Methylpyrimidine-4,6-dicarbaldehyde

Cat. No.: B14848672
CAS No.: 944901-91-1
M. Wt: 150.13 g/mol
InChI Key: XRXFUDDWUNPDBJ-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-4,6-dicarbaldehyde is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two aldehyde groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrimidine-4,6-dicarbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a catalyst like acetic acid.

Major Products Formed

    Oxidation: 2-Methylpyrimidine-4,6-dicarboxylic acid.

    Reduction: 2-Methylpyrimidine-4,6-dimethanol.

    Substitution: 2-Methylpyrimidine-4,6-diimine derivatives.

Scientific Research Applications

2-Methylpyrimidine-4,6-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyrimidine-4,6-dicarbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methyl group at position 2 can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which allows for diverse chemical reactivity and applications. The presence of both aldehyde and methyl groups on the pyrimidine ring provides a versatile platform for the synthesis of various derivatives with potential biological and industrial significance .

Properties

CAS No.

944901-91-1

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-methylpyrimidine-4,6-dicarbaldehyde

InChI

InChI=1S/C7H6N2O2/c1-5-8-6(3-10)2-7(4-11)9-5/h2-4H,1H3

InChI Key

XRXFUDDWUNPDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C=O)C=O

Origin of Product

United States

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